REACTION_CXSMILES
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[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]1[N:9]=[C:10]([C:18]2[CH:23]=[CH:22][C:21]([C:24]([F:27])([F:26])[F:25])=[CH:20][CH:19]=2)[S:11][C:12]=1[C:13](OCC)=[O:14]>O1CCCC1>[CH3:7][C:8]1[N:9]=[C:10]([C:18]2[CH:19]=[CH:20][C:21]([C:24]([F:27])([F:25])[F:26])=[CH:22][CH:23]=2)[S:11][C:12]=1[CH2:13][OH:14] |f:0.1.2.3.4.5|
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Name
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|
Quantity
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1.52 g
|
Type
|
reactant
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Smiles
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[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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12.6 g
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Type
|
reactant
|
Smiles
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CC=1N=C(SC1C(=O)OCC)C1=CC=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction was quenched by slow addition at 0° C. of water (2 ml), 5N NaOH (2 ml) and water (6 ml)
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Type
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FILTRATION
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Details
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The precipitate was filtered
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Type
|
WASH
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Details
|
washed with ethyl acetate, methanol, dichloromethane and tetrahydrofuran
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Type
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CUSTOM
|
Details
|
After evaporation
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Type
|
CUSTOM
|
Details
|
a yellow solid was obtained
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Type
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CUSTOM
|
Details
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that was crystallized from methanol-water
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Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
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CC=1N=C(SC1CO)C1=CC=C(C=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |